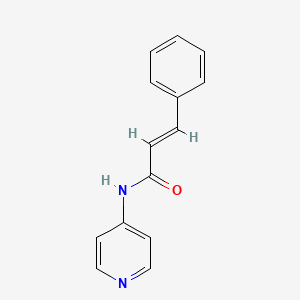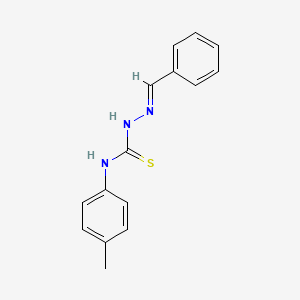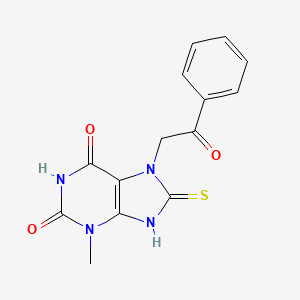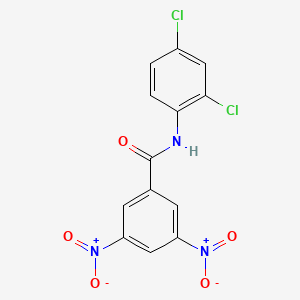![molecular formula C10H8Cl5FN2O B11989771 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple halogen atoms (fluorine and chlorine) and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions could result in the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more polar compounds, while reduction could produce less halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Such studies could lead to the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,5-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE
Uniqueness
The unique combination of halogen atoms and the acetamide group in 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, from drug development to materials science.
Properties
Molecular Formula |
C10H8Cl5FN2O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C10H8Cl5FN2O/c11-5-2-1-3-6(8(5)12)17-9(10(13,14)15)18-7(19)4-16/h1-3,9,17H,4H2,(H,18,19) |
InChI Key |
XHJFESWFXORCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)



![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)



![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)

![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
